molecular formula C16H17NO5 B14770464 1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate

1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate

Cat. No.: B14770464
M. Wt: 303.31 g/mol
InChI Key: LLIOKEUXNHKVHC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is an organic compound with a complex structure that includes an ethynyl group attached to a benzoyl moiety, which is further connected to a pentanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its acyl chloride derivative. This intermediate is reacted with dimethyl pentanedioate in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate is unique due to its combination of an ethynyl group, benzoyl moiety, and pentanedioate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate

InChI

InChI=1S/C16H17NO5/c1-4-11-5-7-12(8-6-11)15(19)17-13(16(20)22-3)9-10-14(18)21-2/h1,5-8,13H,9-10H2,2-3H3,(H,17,19)

InChI Key

LLIOKEUXNHKVHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#C

Origin of Product

United States

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